Cas no 2580241-29-6 (2-{(benzyloxy)carbonylamino}-4-chloro-3-hydroxybenzoic acid)

2-{(Benzyloxy)carbonylamino}-4-chloro-3-hydroxybenzoic acid is a chemically synthesized intermediate featuring a benzyloxycarbonyl (Cbz) protecting group, a chloro substituent, and a hydroxyl group on an aromatic benzoic acid scaffold. Its structural attributes make it valuable in organic synthesis, particularly in peptide coupling and protecting group strategies, where selective deprotection is required. The chloro and hydroxy functional groups enhance reactivity for further derivatization, while the Cbz group offers stability under acidic conditions, facilitating controlled deprotection. This compound is well-suited for applications in medicinal chemistry and pharmaceutical research, serving as a precursor for bioactive molecules. Its defined purity and consistent performance make it a reliable choice for synthetic workflows.
2-{(benzyloxy)carbonylamino}-4-chloro-3-hydroxybenzoic acid structure
2580241-29-6 structure
商品名:2-{(benzyloxy)carbonylamino}-4-chloro-3-hydroxybenzoic acid
CAS番号:2580241-29-6
MF:C15H12ClNO5
メガワット:321.712483406067
CID:5664519
PubChem ID:165893209

2-{(benzyloxy)carbonylamino}-4-chloro-3-hydroxybenzoic acid 化学的及び物理的性質

名前と識別子

    • 2-{[(benzyloxy)carbonyl]amino}-4-chloro-3-hydroxybenzoic acid
    • 2580241-29-6
    • EN300-27727305
    • 2-{(benzyloxy)carbonylamino}-4-chloro-3-hydroxybenzoic acid
    • インチ: 1S/C15H12ClNO5/c16-11-7-6-10(14(19)20)12(13(11)18)17-15(21)22-8-9-4-2-1-3-5-9/h1-7,18H,8H2,(H,17,21)(H,19,20)
    • InChIKey: UUAVPUGUDVVWNS-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=CC(C(=O)O)=C(C=1O)NC(=O)OCC1C=CC=CC=1

計算された属性

  • せいみつぶんしりょう: 321.0404002g/mol
  • どういたいしつりょう: 321.0404002g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 5
  • 重原子数: 22
  • 回転可能化学結合数: 5
  • 複雑さ: 399
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.3
  • トポロジー分子極性表面積: 95.9Ų

2-{(benzyloxy)carbonylamino}-4-chloro-3-hydroxybenzoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-27727305-0.05g
2-{[(benzyloxy)carbonyl]amino}-4-chloro-3-hydroxybenzoic acid
2580241-29-6 95.0%
0.05g
$515.0 2025-03-19
Enamine
EN300-27727305-10.0g
2-{[(benzyloxy)carbonyl]amino}-4-chloro-3-hydroxybenzoic acid
2580241-29-6 95.0%
10.0g
$2638.0 2025-03-19
Enamine
EN300-27727305-5.0g
2-{[(benzyloxy)carbonyl]amino}-4-chloro-3-hydroxybenzoic acid
2580241-29-6 95.0%
5.0g
$1779.0 2025-03-19
Enamine
EN300-27727305-0.1g
2-{[(benzyloxy)carbonyl]amino}-4-chloro-3-hydroxybenzoic acid
2580241-29-6 95.0%
0.1g
$540.0 2025-03-19
Enamine
EN300-27727305-2.5g
2-{[(benzyloxy)carbonyl]amino}-4-chloro-3-hydroxybenzoic acid
2580241-29-6 95.0%
2.5g
$1202.0 2025-03-19
Enamine
EN300-27727305-1g
2-{[(benzyloxy)carbonyl]amino}-4-chloro-3-hydroxybenzoic acid
2580241-29-6
1g
$614.0 2023-09-10
Enamine
EN300-27727305-10g
2-{[(benzyloxy)carbonyl]amino}-4-chloro-3-hydroxybenzoic acid
2580241-29-6
10g
$2638.0 2023-09-10
Enamine
EN300-27727305-0.5g
2-{[(benzyloxy)carbonyl]amino}-4-chloro-3-hydroxybenzoic acid
2580241-29-6 95.0%
0.5g
$589.0 2025-03-19
Enamine
EN300-27727305-0.25g
2-{[(benzyloxy)carbonyl]amino}-4-chloro-3-hydroxybenzoic acid
2580241-29-6 95.0%
0.25g
$564.0 2025-03-19
Enamine
EN300-27727305-1.0g
2-{[(benzyloxy)carbonyl]amino}-4-chloro-3-hydroxybenzoic acid
2580241-29-6 95.0%
1.0g
$614.0 2025-03-19

2-{(benzyloxy)carbonylamino}-4-chloro-3-hydroxybenzoic acid 関連文献

2-{(benzyloxy)carbonylamino}-4-chloro-3-hydroxybenzoic acidに関する追加情報

Comprehensive Overview of 2-{(benzyloxy)carbonylamino}-4-chloro-3-hydroxybenzoic acid (CAS No. 2580241-29-6)

2-{(benzyloxy)carbonylamino}-4-chloro-3-hydroxybenzoic acid (CAS No. 2580241-29-6) is a specialized organic compound with significant applications in pharmaceutical research and medicinal chemistry. This compound, characterized by its chloro and hydroxy functional groups, is widely studied for its potential role in drug development, particularly in the synthesis of bioactive molecules. Its unique structure, featuring a benzyloxycarbonyl (Cbz) protecting group, makes it a valuable intermediate in peptide synthesis and other organic transformations.

In recent years, the demand for high-purity chemical intermediates like 2-{(benzyloxy)carbonylamino}-4-chloro-3-hydroxybenzoic acid has surged, driven by advancements in targeted therapy and precision medicine. Researchers are particularly interested in its potential as a building block for small-molecule inhibitors and anti-inflammatory agents. The compound's CAS No. 2580241-29-6 is frequently searched in scientific databases, reflecting its growing relevance in academic and industrial research.

The synthesis of 2-{(benzyloxy)carbonylamino}-4-chloro-3-hydroxybenzoic acid involves multi-step organic reactions, including protection-deprotection strategies and selective functionalization. Its chloro and hydroxy substituents contribute to its reactivity, enabling further derivatization for structure-activity relationship (SAR) studies. This compound is often discussed in the context of green chemistry, as researchers seek eco-friendly synthesis routes to minimize waste and improve atom economy.

From a commercial perspective, 2-{(benzyloxy)carbonylamino}-4-chloro-3-hydroxybenzoic acid is supplied by specialty chemical manufacturers catering to the pharmaceutical and biotechnology sectors. Its CAS No. 2580241-29-6 is a critical identifier for procurement and regulatory compliance. The compound's stability under standard laboratory conditions and compatibility with common solvents further enhance its utility in high-throughput screening and combinatorial chemistry.

Emerging trends in AI-driven drug discovery have also spotlighted compounds like 2-{(benzyloxy)carbonylamino}-4-chloro-3-hydroxybenzoic acid. Computational tools analyze its molecular properties to predict drug-likeness and binding affinity, accelerating the hit-to-lead optimization process. This aligns with the broader shift toward data-driven research in life sciences.

In summary, 2-{(benzyloxy)carbonylamino}-4-chloro-3-hydroxybenzoic acid (CAS No. 2580241-29-6) represents a versatile and highly functionalized compound with broad applications in modern chemistry and drug development. Its continued study promises to unlock new possibilities in therapeutic innovation and material science.

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